![molecular formula C25H26N2O5 B299710 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B299710.png)

3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

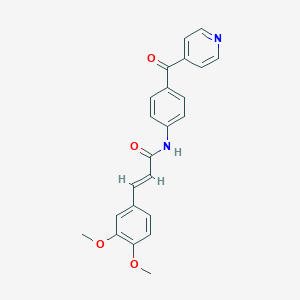

3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide, also known as TPCA-1, is a small molecule inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. The NF-κB pathway is a key regulator of immune and inflammatory responses, and aberrant activation of this pathway has been implicated in various diseases, including cancer, autoimmune disorders, and chronic inflammation. TPCA-1 has been shown to have potential therapeutic applications in these diseases, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.

Mechanism of Action

3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide inhibits the NF-κB pathway by blocking the activity of the kinase IKKβ, which is a key regulator of the pathway. IKKβ phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent activation of NF-κB. 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide binds to the ATP-binding site of IKKβ, preventing its activity and thereby inhibiting the NF-κB pathway.

Biochemical and Physiological Effects:

In addition to its effects on the NF-κB pathway, 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to have other biochemical and physiological effects. 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to inhibit the activity of the serine/threonine kinase AKT, which is involved in cell survival and proliferation. 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has also been shown to inhibit the activity of the receptor tyrosine kinase c-Met, which is involved in cell migration and invasion.

Advantages and Limitations for Lab Experiments

3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has also been shown to have good selectivity for IKKβ and does not inhibit other kinases at concentrations used in experiments. However, 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness in animal models. In addition, 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to have some cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the investigation of the effects of 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide in combination with other drugs or therapies. 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to enhance the effectiveness of chemotherapy in cancer cells, and further studies are needed to determine the potential clinical applications of this combination therapy. Finally, 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to have potential applications in other diseases, such as neurodegenerative disorders and viral infections, and further studies are needed to investigate these potential therapeutic applications.

Synthesis Methods

3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide can be synthesized using a multistep process involving the condensation of 3,4,5-trimethoxybenzoyl chloride with 2-aminobenzamide, followed by the coupling of the resulting intermediate with N-(2-phenylethyl)glycine methyl ester. The final product is obtained after deprotection of the methyl ester group using hydrochloric acid.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has also been shown to have anti-inflammatory effects in animal models of chronic inflammation, such as rheumatoid arthritis and colitis. In addition, 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to have potential applications in autoimmune disorders, such as multiple sclerosis and lupus, by inhibiting the immune response.

properties

Molecular Formula |

C25H26N2O5 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

3,4,5-trimethoxy-N-[2-(2-phenylethylcarbamoyl)phenyl]benzamide |

InChI |

InChI=1S/C25H26N2O5/c1-30-21-15-18(16-22(31-2)23(21)32-3)24(28)27-20-12-8-7-11-19(20)25(29)26-14-13-17-9-5-4-6-10-17/h4-12,15-16H,13-14H2,1-3H3,(H,26,29)(H,27,28) |

InChI Key |

ZJHMYKJHAGVBPM-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)

![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)

![4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B299634.png)

![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B299636.png)

![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)

![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)

![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)